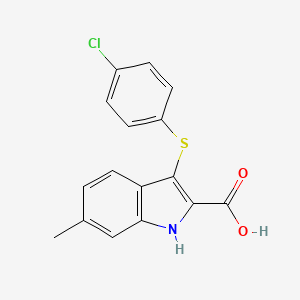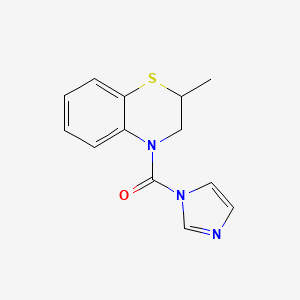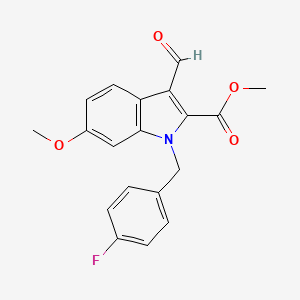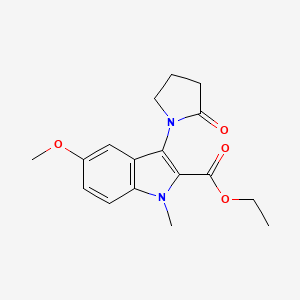![molecular formula C17H18N2O3 B7879588 ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate](/img/structure/B7879588.png)
ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate is a fascinating compound with a unique structure that combines elements of quinoxalines and pyrroles. These hybrid structures are notable in medicinal chemistry and material science due to their interesting bioactivities and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate typically involves multiple steps starting from commercially available starting materials. A common synthetic route begins with the formation of the quinoxaline core, which is then subjected to further functionalization to introduce the pyrrole ring and other substituents. Standard reaction conditions involve:
Formation of quinoxaline: : This may involve the condensation of o-phenylenediamine with a suitable diketone under acidic or basic conditions.
Introduction of the pyrrole ring: : This can be achieved through the cyclization of a suitable intermediate, often using oxidative cyclization methods.
Final esterification: : Conversion of the final intermediate to the ester form is typically done using ethanol and an acid catalyst.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimization of the synthetic steps to maximize yield and purity, including the use of continuous flow reactors for safer and more efficient reactions.
化学反应分析
Types of Reactions
Ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form various derivatives, often using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can lead to the formation of hydrogenated derivatives using agents such as sodium borohydride.
Substitution: : Nucleophilic substitution reactions are possible at various positions on the quinoxaline or pyrrole rings, using appropriate nucleophiles and conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products of these reactions depend on the specific conditions used but typically involve modifications to the quinoxaline or pyrrole rings, leading to potentially bioactive derivatives.
科学研究应用
Ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules with potential bioactivities.
Biology: : Investigated for its interactions with biological macromolecules, such as enzymes and receptors.
Industry: : Explored for its electronic properties in the development of new materials for organic electronics.
作用机制
The mechanism by which ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate exerts its effects is multifaceted:
Molecular Targets: : This compound can interact with various enzymes and receptors, influencing their activity and function.
Pathways Involved: : It may affect signaling pathways involved in cell growth and apoptosis, making it a candidate for anticancer research.
相似化合物的比较
Ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate is unique due to its specific combination of structural motifs:
Similar Compounds: : Compounds like pyrroloquinoline quinones and other quinoxaline derivatives share some structural similarities.
Uniqueness: : The specific arrangement and functionalization of the pyrrole and quinoxaline rings in this compound give it distinct electronic and bioactive properties, making it a valuable scaffold for further research.
Conclusion
This compound stands out in the field of medicinal and material chemistry due to its unique structural features and potential applications in various scientific domains. Whether for drug development or material science, this compound represents a bridge between complex organic chemistry and practical applications.
属性
IUPAC Name |
ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-12(17(21)22-4-2)19-14-9-6-5-8-13(14)18-11-7-10-15(18)16(19)20/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRXLUDSQUWYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C2=CC=CC=C2N3C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[6,7-dimethyl-2-oxo-3-(trifluoromethyl)quinoxalin-1(2H)-yl]propanoic acid](/img/structure/B7879507.png)
![methyl [5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetate](/img/structure/B7879511.png)
![methyl [5-(2-methylbenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetate](/img/structure/B7879519.png)
![1-ethyl[1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B7879532.png)
![4-(4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)butanoic acid](/img/structure/B7879535.png)
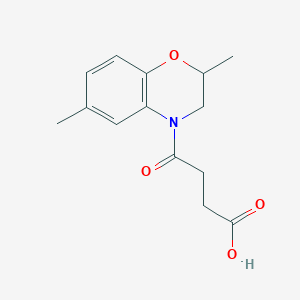
![3-(4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)propanoic acid](/img/structure/B7879557.png)
![(4-oxo[1,2,4]triazino[4,5-a]benzimidazol-3(4H)-yl)acetic acid](/img/structure/B7879563.png)
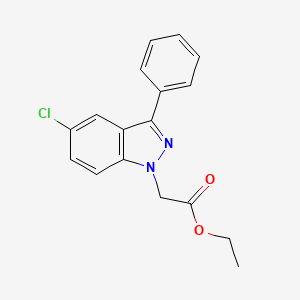
![1-Pyrrolo[1,2-a]quinoxalin-4-ylpiperidine-4-carboxylic acid](/img/structure/B7879572.png)
